4-Bromo-5-nitro-isoquinoline-1-carbaldehyde
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Description
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a compound that is likely to be of interest due to its potential as an intermediate in the synthesis of various functionalized isoquinoline derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related bromo- and nitro-substituted isoquinolines and their synthesis, which can be informative for understanding the chemistry of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.
Synthesis Analysis
The synthesis of related compounds, such as 4-bromo-1,2-dihydroisoquinolines, has been achieved using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials. A key intermediate in this process is a bromonium ylide, which is formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene in the presence of a rhodium catalyst . Another synthesis approach for bromo-substituted quinolines involves a modified Conrad-Limpach procedure, which was used to synthesize 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline . These methods could potentially be adapted for the synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.
Molecular Structure Analysis
The molecular structure of bromo- and nitro-substituted isoquinolines is characterized by the presence of bromine and nitro groups attached to the isoquinoline ring system. These substituents can significantly influence the electronic properties of the molecule and its reactivity. The exact position of these groups on the isoquinoline ring can lead to different reactivity patterns and interactions with other chemical species .
Chemical Reactions Analysis
Bromo-substituted isoquinolines can participate in various chemical reactions, including intramolecular nucleophilic attacks to form cyclic intermediates, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . The presence of a nitro group can also enable novel cyclization reactions, as demonstrated by the reaction of 4-nitroquinoline 1-oxide with enamines of isobutyraldehyde, leading to the formation of pyrrolidoquinoline oxides . These reactions highlight the potential of bromo- and nitro-substituted isoquinolines to undergo complex transformations, which could be relevant for the chemical behavior of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and nitro-substituted isoquinolines are influenced by their functional groups. For example, the presence of a bromine atom can increase the molecular weight and impact the solubility of the compound. Nitro groups are electron-withdrawing and can affect the acidity and basicity of the molecule. Additionally, the photolabile nature of brominated hydroxyquinoline has been exploited for its use as a photolabile protecting group, indicating that bromo-substituted isoquinolines can have unique photochemical properties . These properties are important to consider when studying the behavior of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in various environments and reactions.
Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is involved in diverse chemical reactions and synthesis processes. For instance, it is used in the synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline, as explored by Iddon et al. (1995), indicating its utility in generating complex organic compounds (Iddon, Petersen, Becher, & Christensen, 1995). Similarly, Rey et al. (1985) have utilized this compound in the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating its role in producing isoquinoline derivatives (Rey, Vergnani, & Dreiding, 1985).
Catalysis and Reaction Mechanisms
Cho and Patel (2006) reported the use of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in a palladium-catalyzed synthesis route for isoquinolines, showcasing its application in catalyst-driven synthetic processes (Cho & Patel, 2006). Voskressensky et al. (2010) also illustrated its use in generating pyrrolo[2,1-a]isoquinolines, further emphasizing its versatility in organic synthesis (Voskressensky et al., 2010).
Biomedical Research Applications
In the realm of biomedical research, Liu et al. (1995) explored the synthesis of various derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazones, including 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, for evaluating their antineoplastic activity (Liu, Lin, Penketh, & Sartorelli, 1995). Additionally, Sunderland et al. (2011) investigated its use in the synthesis of isoquinolin-1-ones and identified a potent inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2), highlighting its potential in drug discovery (Sunderland et al., 2011).
Diverse Chemical Applications
Further, Bałczewski et al. (1990) demonstrated its role in the synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline, indicating its application in the creation of complex chemical structures (Bałczewski, Mallon, Street, & Joule, 1990). Gen-sheng (2008) also utilized it in the synthesis of various isoquinoline derivatives, showcasing its versatility in chemical synthesis (Yang Gen-sheng, 2008).
properties
IUPAC Name |
4-bromo-5-nitroisoquinoline-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDPNLVFWNCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445839 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde | |
CAS RN |
171880-56-1 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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